p-Nitrophenylsulfonylurea
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Overview
Description
p-Nitrophenylsulfonylurea is a chemical compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The structure of this compound consists of a nitrophenyl group attached to a sulfonylurea moiety, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylsulfonylurea typically involves the reaction of p-nitrophenylsulfonyl chloride with urea. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents like dichloromethane or acetonitrile can facilitate the dissolution of reactants and enhance the reaction rate. Post-reaction, the product is purified through recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenylsulfonylurea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonylurea group.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonylureas.
Scientific Research Applications
p-Nitrophenylsulfonylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in enzyme inhibition studies due to its ability to interact with specific enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes due to its structural similarity to other sulfonylurea drugs.
Industry: Utilized in the production of herbicides and pesticides, leveraging its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of p-Nitrophenylsulfonylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can affect various metabolic pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Sulfonylureas: Such as tolbutamide and glibenclamide, which are used as antidiabetic agents.
Nitrophenyl Derivatives: Compounds like p-nitrophenol, which share the nitrophenyl group but differ in their functional groups.
Uniqueness: p-Nitrophenylsulfonylurea is unique due to its combined structural features of both nitrophenyl and sulfonylurea groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to compounds with only one of these groups.
Properties
CAS No. |
29177-55-7 |
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Molecular Formula |
C7H7N3O5S |
Molecular Weight |
245.22 g/mol |
IUPAC Name |
(4-nitrophenyl)sulfonylurea |
InChI |
InChI=1S/C7H7N3O5S/c8-7(11)9-16(14,15)6-3-1-5(2-4-6)10(12)13/h1-4H,(H3,8,9,11) |
InChI Key |
OLOWDQIMFNQPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
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